5-Iodobenzo[d]isoxazol-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHISBMZOUCQZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 5 Iodobenzo D Isoxazol 3 2h One
Mechanistic Insights into Benzo[d]isoxazolone Ring Formation
The construction of the benzo[d]isoxazolone ring system is a key synthetic step, often involving cycloaddition reactions. The efficiency and regioselectivity of this process are influenced by the choice of catalysts and the nature of the reactive intermediates.
Role of Hydroxy(aryl)iodonium Tosylate as a Precatalyst in Cycloaddition Reactions
Hypervalent iodine(III) species play a significant role in mediating the oxidative cyclization of aldoximes to form isoxazole (B147169) derivatives. researchgate.net Specifically, hydroxy(aryl)iodonium tosylate, often generated in situ, acts as a precatalyst in these transformations. For instance, the reaction of 2-iodobenzoic acid with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid such as p-toluenesulfonic acid generates the active hydroxy(aryl)iodonium species. researchgate.net This species then facilitates the cycloaddition reaction. The involvement of these active hydroxy(aryl)iodonium species has been confirmed through ESI-mass spectrometry and ¹H NMR spectroscopy. researchgate.net
These catalytic systems, utilizing a hypervalent iodine(III) species generated from a iodoarene precatalyst and a terminal oxidant, are effective for various oxidative cycloaddition reactions. researchgate.net The use of these reagents provides a mild and efficient pathway for the synthesis of complex heterocyclic structures.
Nitrile Oxide Generation and Reactivity
Nitrile oxides are crucial intermediates in the synthesis of isoxazoles and related heterocycles through 1,3-dipolar cycloaddition reactions. researchgate.net They can be generated from aldoximes through oxidation using hypervalent iodine(III) reagents. researchgate.net For example, the oxidation of aldoximes with reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) produces nitrile oxides in situ. mdpi.com
Once generated, these nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition with various dipolarophiles. researchgate.net The reaction with alkenes yields isoxazolines, while reaction with alkynes directly produces isoxazoles. researchgate.netyoutube.com The stability of the nitrile oxide can be influenced by steric and electronic factors. Steric bulk and the presence of both electron-donating and electron-withdrawing groups on an aromatic ring can stabilize the nitrile oxide intermediate. researchgate.net
The cycloaddition of nitrile oxides is a versatile method for constructing five-membered heterocyclic rings. researchgate.net For instance, the reaction of in situ generated nitrile oxides with enaminones leads to the regioselective formation of 3,4-disubstituted isoxazoles. researchgate.net Similarly, azirinyl-substituted nitrile oxides have been generated and used in [3+2] cycloaddition reactions with terminal acetylenes to produce azirinyl(isoxazolyl)ketones. researchgate.netnih.gov
Reactivity of the Iodine Substituent in 5-Iodobenzo[d]isoxazol-3(2H)-one
The iodine atom at the 5-position of the benzo[d]isoxazolone ring is a key functional handle, enabling further molecular elaboration through various substitution and coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on unactivated aryl iodides is generally challenging, the reactivity can be enhanced by the electronic nature of the heterocyclic ring system. The specific reactivity of the iodine substituent in this compound towards nucleophilic substitution is an area of interest for introducing diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are excellent substrates for these transformations. researchgate.net The use of these methods with this compound allows for the introduction of various aryl and other organic fragments.
The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly effective for the arylation of aryl iodides. In the context of this compound, the iodine substituent serves as an excellent coupling partner.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
An efficient synthesis of enantiomerically pure 3,3'-bis-arylated BINOL derivatives has been achieved through the palladium-catalyzed Suzuki-Miyaura coupling of unprotected 3,3'-dibromo-BINOL, demonstrating the utility of this reaction for coupling aryl halides. nih.gov The reaction conditions can be mild, with some transformations occurring at room temperature in water using specific palladium complexes and ligands. sigmaaldrich.com The choice of ligand is often crucial for the success and efficiency of the coupling reaction. sigmaaldrich.com
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. acs.orgmdpi.com For a substrate like this compound, the aryl iodide group is a highly reactive partner for this transformation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can often be carried out under mild conditions, such as at room temperature. acs.orgrsc.org
The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl complex. acs.org Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting palladium complex, which yields the alkynylated product, 5-(alkynyl)benzo[d]isoxazol-3(2H)-one, and regenerates the Pd(0) catalyst. acs.org
The reactivity of the halide is a critical factor, with aryl iodides being more reactive than aryl bromides or chlorides, often allowing the coupling to proceed at room temperature. acs.org
Table 1: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Component | Example Reagents | Purpose | Citation(s) |
| Aryl Halide | Aryl Iodide (e.g., this compound) | Substrate | acs.org |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | rsc.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | mdpi.com |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates Alkyne | mdpi.comrsc.org |
| Base | Amine (e.g., Triethylamine (B128534), Diisopropylamine) | Alkyne Deprotonation & HCl Scavenger | acs.orgrsc.org |
| Solvent | THF, DMF, Toluene, Amines | Reaction Medium | rsc.org |
Variations of the standard protocol exist, including copper-free Sonogashira reactions. These methods aim to avoid the formation of diarylacetylene (Glaser coupling) byproducts, which can be promoted by copper. acs.org
Transition Metal-Free Activation of the Aryl-Iodide Bond
While transition metal catalysis is dominant, the aryl-iodide bond in a molecule such as this compound can be activated for C-C or C-heteroatom bond formation under metal-free conditions. These strategies offer greener alternatives by avoiding potentially toxic and expensive heavy metals. acs.org
Base-Promoted Reactions: Strong bases like potassium tert-butoxide (KOtBu) can promote the activation of aryl iodides. mdpi.comacs.org One proposed mechanism involves a single-electron transfer (SET) from the base to the aryl iodide, generating a radical anion. This intermediate then expels an iodide ion to form an aryl radical. mdpi.com The resulting aryl radical can then participate in various reactions, such as homolytic aromatic substitution. These base-promoted reactions, however, can sometimes suffer from a lack of regioselectivity. mdpi.com
Photo-Induced Activation: The C-I bond can be cleaved under UV irradiation to generate an aryl radical and an iodine radical. acs.orgrsc.org This photo-induced method allows for C-S bond formation, for example, by coupling aryl iodides with disulfides at room temperature without the need for a metal catalyst or an external photosensitizer. acs.orgrsc.org The reaction is initiated by the photo-excitation of the aryl iodide, followed by homolysis or base-promoted cleavage to produce the key aryl radical intermediate. acs.org
Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine compounds, such as diaryliodonium salts. rsc.orgacs.org These salts are effective arylating agents and can transfer the aryl group to nucleophiles under metal-free conditions. rsc.orgresearchgate.net The reaction often proceeds via ligand coupling within an intermediate complex, releasing the arylated product and an aryl iodide molecule. rsc.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): Direct replacement of the iodide by a nucleophile is also a possibility, though typically challenging for unactivated aryl halides. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex. wikipedia.org This pathway is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring and the use of very strong nucleophiles. wikipedia.orgresearchgate.net
Electrophilic Aromatic Substitution on the Benzo[d]isoxazolone Ring System
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the iodine atom and the fused isoxazolone ring. The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by the loss of a proton to restore aromaticity. mdpi.com
The directing effects on the benzene ring are complex:
Iodine Atom (at C5): Halogens are deactivating due to their inductive electron-withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate when attack occurs at the ortho (C4, C6) and para (C7) positions.
Fused Isoxazolone Ring: This ring has two points of attachment and exerts competing effects. The oxygen atom (at C1) acts as an ortho, para-director, activating the C7a position and, more significantly, the C7 position. Conversely, the amide-like portion (N-C=O) is electron-withdrawing and would tend to deactivate the ring, directing incoming electrophiles meta to its points of attachment.
Given these competing influences, predicting the precise regioselectivity can be challenging. However, the powerful ortho, para-directing nature of the ring oxygen and the iodine atom would likely favor substitution at the C7 position, which is para to the iodine and ortho to the ring oxygen. Substitution at C4 (ortho to iodine) is also possible but may be sterically hindered.
Common EAS reactions include:
Halogenation: The introduction of another halogen (e.g., Br, Cl) would require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the dihalogen molecule and create a potent electrophile. nih.gov
Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. acs.org
Friedel-Crafts Reactions: Acylation or alkylation using an acyl/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) could be attempted. wikipedia.orgnih.gov However, Friedel-Crafts reactions are known to fail with moderately or strongly deactivated aromatic rings, and the combined deactivating effect of the iodine and the carbonyl group might inhibit this reaction. nih.gov
Oxidation and Reduction Pathways of the Isoxazole Ring
The isoxazole ring within the benzo[d]isoxazolone structure possesses its own distinct reactivity, particularly a susceptibility to reductive cleavage of the weak N-O bond.
Reduction Pathways: The most common reaction of the isoxazole heterocycle is its reductive ring-opening. This transformation cleaves the N-O bond, providing access to valuable synthetic intermediates. rsc.org This cleavage can be accomplished through several methods:
Catalytic Hydrogenolysis: Reagents such as Raney-Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas are effective for cleaving the N-O bond. acs.org
Metal-Based Reagents: A variety of metal reagents and catalysts can induce reductive cleavage. These include molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, which yields β-amino enones. rsc.orgrsc.org Other effective systems include SmI₂, Ti(Oi-Pr)₄/EtMgBr, and copper-based catalysts. acs.orgresearchgate.net
Photochemical Reduction: Irradiation of isoxazoles with UV light in the presence of a reducing agent like triethylamine can also lead to the reductive cleavage of the ring. rsc.orgwikipedia.org
The typical product of this reductive ring-opening of a benzo[d]isoxazol-3-one would be a 2-amino-3-hydroxy-benzoyl derivative, resulting from the cleavage of the N-O bond and subsequent tautomerization or hydrolysis.
Oxidation Pathways: The isoxazole ring is generally stable towards oxidation. Information regarding the direct oxidation of the benzo[d]isoxazolone ring system is not widely reported. The primary photochemical reaction of isoxazoles under UV irradiation, in the absence of a reducing agent, is often a rearrangement to an oxazole (B20620) via a transient azirine intermediate, rather than oxidation. wikipedia.org The fused benzene ring could potentially be oxidized under harsh conditions, but this would likely lead to ring degradation. The stability of the isoxazole moiety is a key feature that contributes to its presence in numerous pharmaceutical compounds. wikipedia.org
Spectroscopic and Structural Characterization of 5 Iodobenzo D Isoxazol 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Iodobenzo[d]isoxazol-3(2H)-one, both ¹H and ¹³C NMR are essential for confirming its unique structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the aromatic protons and the N-H proton of the isoxazolone ring are of particular interest. While specific, experimentally-derived ¹H NMR data for this compound is not widely reported in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The presence of the electron-withdrawing iodine atom and the fused isoxazolone ring would influence their chemical shifts. Additionally, a signal corresponding to the N-H proton would be expected, the position of which can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.0 - 8.5 | d, dd | 7.0 - 9.0 |
| Aromatic CH | 7.0 - 8.5 | d | 1.5 - 2.5 |
| Aromatic CH | 7.0 - 8.5 | dd | 7.0 - 9.0, 1.5 - 2.5 |
| NH | 9.0 - 12.0 | br s | - |
Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected. These include the carbons of the benzene ring and the carbonyl carbon of the isoxazolone ring. The chemical shifts of the aromatic carbons are influenced by the iodine substituent and the fused heterocyclic ring. The carbonyl carbon is expected to appear at a characteristic downfield position.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 160 - 170 |
| C-I | 90 - 100 |
| Aromatic C | 110 - 140 |
| Quaternary C | 140 - 150 |
Note: The predicted values are based on general principles and data for similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 261.9308 |
| [M+Na]⁺ | 283.9127 |
Note: These are calculated values. Experimental values should be within a few ppm of the calculated mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. While specific ESI-MS reports for this compound are not prevalent, it is a suitable technique for confirming the molecular weight of this compound. General studies on isoxazole (B147169) derivatives often employ ESI-MS to confirm the mass of the synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the carbonyl group (C=O), C-N, and C-O bonds within the isoxazolone ring, as well as the aromatic C-H and C=C bonds. Research on various isoxazole derivatives confirms the presence of characteristic bands for the C=N and N-O stretching of the isoxazole ring. clockss.org
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Lactam) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1000 - 1250 |
| C-I Stretch | 500 - 600 |
X-ray Crystallography for Definitive Structural Elucidation
No published studies containing the single-crystal X-ray diffraction data for this compound were identified. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure. Such an analysis would yield critical information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Definitive measurements of the distances and angles between atoms in the molecule.
Intermolecular Interactions: Insights into how the molecules are packed in the crystal, including potential hydrogen bonding or other non-covalent interactions.
Without experimental data, a table of crystallographic parameters for this compound cannot be generated.
Chromatographic Analysis for Purity Assessment (e.g., HPLC)
Similarly, specific High-Performance Liquid Chromatography (HPLC) methods developed for the purity assessment of this compound are not detailed in the available scientific literature. HPLC is a cornerstone analytical technique for separating, identifying, and quantifying each component in a mixture. A validated HPLC method for this compound would typically specify:
Column: The type of stationary phase (e.g., C18), particle size, and dimensions.
Mobile Phase: The composition and gradient or isocratic elution program of the solvent system (e.g., acetonitrile (B52724) and water).
Flow Rate: The speed at which the mobile phase passes through the column.
Detection Wavelength: The UV wavelength at which the compound is detected.
Retention Time: The characteristic time it takes for the compound to elute from the column under the specified conditions.
In the absence of such published methods, a data table detailing the parameters for the HPLC analysis of this compound cannot be provided.
Computational and Theoretical Investigations of 5 Iodobenzo D Isoxazol 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT provides detailed information on molecular geometry, bonding, and energy levels, which are fundamental to understanding the molecule's behavior. researchgate.net
Electron Density Distribution and Frontier Orbitals
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
For 5-Iodobenzo[d]isoxazol-3(2H)-one, DFT calculations would reveal a non-uniform distribution of electron density. The electronegative oxygen and nitrogen atoms within the isoxazole (B147169) ring, along with the carbonyl oxygen, would pull electron density towards them, creating regions of high electron density. The iodine atom, being large and polarizable, also significantly influences the electronic landscape.
The HOMO is expected to be localized primarily over the electron-rich benzoisoxazole ring system. In contrast, the LUMO is likely distributed across the π-system, including the carbonyl group, indicating potential sites for nucleophilic attack. researchgate.netresearchgate.net This distribution of frontier orbitals is key to predicting how the molecule will interact in chemical reactions.
| Property | Description | Significance for this compound |
| HOMO | Highest energy molecular orbital containing electrons. | Indicates regions of the molecule likely to donate electrons (nucleophilic sites). Expected to be on the electron-rich ring system. |
| LUMO | Lowest energy molecular orbital without electrons. | Indicates regions of the molecule likely to accept electrons (electrophilic sites). The carbonyl carbon is a probable location. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Electron Density | The probability of finding an electron at a particular point. | Highlights electron-rich (e.g., O, N atoms) and electron-poor regions, which are crucial for intermolecular interactions. |
Prediction of Reactivity Sites
DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict reactive sites for both electrophilic and nucleophilic attacks.
Nucleophilic Reactivity: Regions with the highest HOMO density and negative electrostatic potential are prone to attack by electrophiles. For this compound, these sites would likely include the nitrogen and oxygen atoms of the isoxazole ring.
Electrophilic Reactivity: Regions with the highest LUMO density and positive electrostatic potential are susceptible to attack by nucleophiles. The carbon atom of the carbonyl group is a prominent electrophilic site.
Halogen Bonding: The iodine atom on the benzene (B151609) ring can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a nucleophilic site on another molecule.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. youtube.com This method is instrumental in understanding ligand-protein interactions and binding modes without interpreting biological outcomes. nih.govnih.gov
Analysis of Binding Pockets and Interaction Types
Docking simulations place this compound into the active site, or binding pocket, of a target protein to analyze its fit and interactions. The binding affinity is estimated using a scoring function, which ranks different binding poses. researchgate.net
Key interaction types that would be analyzed include:
Hydrogen Bonding: The carbonyl oxygen and the nitrogen of the isoxazole ring can act as hydrogen bond acceptors, forming bonds with donor residues in the protein binding pocket, such as serine, threonine, or arginine. nih.govnih.gov
Hydrophobic Interactions: The benzene ring portion of the molecule can engage in hydrophobic and π-alkyl interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. nih.gov
Halogen Bonding: As noted previously, the iodine atom is a key feature that can form specific halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-Stacking: The aromatic benzene ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
| Interaction Type | Potential Participating Group on Molecule | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Carbonyl Oxygen, Isoxazole Nitrogen | Serine (Ser), Threonine (Thr), Arginine (Arg) nih.gov |
| Hydrophobic | Benzene Ring | Leucine (Leu), Isoleucine (Ile), Proline (Pro) nih.gov |
| Halogen Bond | Iodine Atom | Backbone carbonyls, Aspartate (Asp), Glutamate (Glu) |
| π-Stacking | Benzene Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Conformational Analysis within Binding Sites
While the benzo[d]isoxazol-3(2H)-one core is largely planar and rigid, the molecule is not entirely static. Docking algorithms explore conformational flexibility to find the best possible fit within the binding site. youtube.commdpi.com The analysis focuses on how the molecule orients itself to maximize favorable interactions. The final docked pose represents the most energetically stable conformation, providing a static snapshot of the potential binding mode. mdpi.com This analysis is crucial for understanding how the molecule's shape complements the topology of the protein's binding pocket.
Prediction of Molecular Properties for Synthetic Design
Computational methods are valuable for predicting molecular properties that can inform and guide synthetic chemistry. researchgate.netmdpi.com
Electronic Effects: The iodine atom exerts a strong electron-withdrawing inductive effect due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. This information, derived from DFT calculations of charge distribution, is critical for planning synthetic modifications to the benzene ring.
Polarizability: Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net The presence of the large iodine atom makes this compound a highly polarizable molecule. This property enhances its ability to engage in van der Waals and other non-covalent interactions, which is a key factor in its binding to protein targets.
Quantum Chemical Calculations for Reaction Pathway Prediction
The prediction of reaction pathways for a given chemical entity is a cornerstone of modern computational chemistry. Through the application of quantum chemical calculations, it is possible to elucidate the intricate details of a reaction mechanism, including the identification of transient intermediates and the energetic barriers that govern the transformation. For a molecule such as this compound, these computational approaches offer a powerful lens through which to explore its reactivity, stability, and potential transformations.
While specific, in-depth computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of applying quantum chemical calculations to this class of compounds are well-established. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the potential energy surface of a reaction, allowing for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.
The general approach to predicting a reaction pathway for a molecule like this compound would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant(s), potential intermediates, transition states, and product(s) are optimized to find the lowest energy conformation for each.
Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed starting from the transition state structure to confirm that it indeed connects the desired reactant and product states on the potential energy surface.
Theoretical investigations into related heterocyclic systems, such as benzimidazoles and isoxazolones, have demonstrated the utility of these computational methods. For instance, DFT studies have been successfully used to explore the tautomerism in substituted 2-hydroxybenzimidazoles and to understand the structure-activity relationships in various bioactive molecules. nih.govnih.govresearchgate.netbeilstein-journals.orgnih.gov These studies often involve the calculation of various molecular properties and reactivity descriptors to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net
In the context of this compound, quantum chemical calculations could be instrumental in predicting several key reaction pathways, including:
N-O Bond Cleavage: The isoxazolone ring contains a relatively labile N-O bond. Computational studies could model the homolytic and heterolytic cleavage of this bond under various conditions (e.g., thermal, photochemical) to predict the formation of radical or ionic intermediates.
Ring-Opening Reactions: The stability of the isoxazolone ring can be assessed computationally, and potential ring-opening reactions, such as those initiated by nucleophilic attack at the carbonyl carbon, can be modeled.
Reactions at the Iodine Substituent: The influence of the iodine atom on the reactivity of the benzene ring can be investigated. For example, calculations could predict the propensity for nucleophilic aromatic substitution or participation in halogen bonding.
While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a hypothetical DFT study on a proposed reaction pathway, such as a nucleophilic attack leading to ring opening.
| Structure | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactant Complex | This compound + Nucleophile | 0.0 | 0 |
| Transition State 1 | Transition state for nucleophilic attack | +15.2 | 1 |
| Intermediate 1 | Tetrahedral intermediate | -5.8 | 0 |
| Transition State 2 | Transition state for ring opening | +8.1 | 1 |
| Product Complex | Ring-opened product | -22.5 | 0 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
Such a data table would provide a quantitative basis for understanding the feasibility of a proposed reaction mechanism. The activation energies (the relative energies of the transition states) would indicate the kinetic barriers, while the relative energies of the intermediates and products would reveal the thermodynamic driving forces of the reaction.
Derivatization and Advanced Synthetic Applications of 5 Iodobenzo D Isoxazol 3 2h One
Utilization as a Synthetic Building Block for Complex Molecules
The strategic placement of an iodine atom on the benzene (B151609) ring of the benzo[d]isoxazol-3(2H)-one scaffold theoretically positions it as a versatile building block for the synthesis of more complex molecular architectures. The carbon-iodine bond is a well-established handle for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.
Incorporation into Polycyclic Heteroaromatic Compounds
While no specific examples of incorporating 5-Iodobenzo[d]isoxazol-3(2H)-one into polycyclic heteroaromatic compounds have been documented, one could surmise its potential utility in this area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In theory, the iodo-substituent could serve as a reactive site for coupling with various organometallic reagents or unsaturated systems, leading to the annulation of additional rings onto the benzisoxazolone core.
Synthesis of Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Although there are no published reports on the use of this compound for this purpose, its structure suggests potential pathways. For instance, intramolecular cyclization reactions could be envisioned following a coupling reaction at the iodo-position. Alternatively, the isoxazolone ring itself can undergo various transformations that could lead to fused systems.
Strategies for Further Functionalization of the Isoxazolone Ring and Benzo Moiety
The functionalization of both the isoxazolone ring and the benzo moiety would be key to unlocking the full synthetic potential of this compound.
The primary site for functionalization on the benzo moiety is the carbon-iodine bond. As mentioned, this allows for a wide array of palladium-catalyzed cross-coupling reactions.
The isoxazolone ring offers several possibilities for modification. The nitrogen atom can be N-acylated or N-alkylated. The carbonyl group could potentially undergo reactions typical of ketones, and the C-O bond within the ring could be cleaved under certain conditions to reveal other functional groups. Studies on other isoxazol-5(2H)-ones have shown that they can be acylated to give O- and N-acylated products, with the reaction outcome being influenced by solvents, bases, and temperature.
Applications in Material Science and Development of Materials with Specific Properties
There is currently no information available regarding the application of this compound in material science.
Incorporation into Polymeric Structures
The incorporation of heterocyclic units into polymeric structures is a common strategy to impart specific optical, electronic, or thermal properties to the resulting materials. A bifunctional molecule derived from this compound could, in principle, be used as a monomer in polymerization reactions. For example, if the iodine is converted to another functional group suitable for polymerization (e.g., a vinyl or ethynyl (B1212043) group), the resulting monomer could be used in addition or condensation polymerization.
Precursors for Advanced Organic Materials
The development of advanced organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often relies on molecules with specific electronic and photophysical properties. While the properties of this compound have not been reported, the benzisoxazolone core, when appropriately functionalized, could potentially serve as a building block for such materials. The introduction of conjugated moieties via the iodo-substituent would be a logical first step in exploring this potential.
Compatibility with Isotopic Labeling for Research Purposes
The structure of this compound is well-suited for isotopic labeling, a critical process for its use in various research applications, including drug metabolism and pharmacokinetic (DMPK) studies, receptor-binding assays, and in vivo imaging. nih.gov The presence of an iodine atom and multiple hydrogen and carbon atoms within its aromatic and heterocyclic rings provides several opportunities for the introduction of radioactive or stable isotopes. The primary isotopes of interest for labeling this compound include radioisotopes of iodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C).
Radioiodine Labeling
The most direct method for radiolabeling this compound involves the exchange of its stable iodine-127 atom with a radioactive isotope of iodine. This approach is advantageous as it does not alter the chemical structure of the molecule. nih.gov Several radioisotopes of iodine are available, each with distinct properties that make them suitable for different research purposes. For instance, ¹²⁵I is often used for in vitro assays and preclinical biodistribution studies due to its relatively long half-life of 59.9 days, while ¹²³I and ¹²⁴I are employed in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively. nih.govnih.gov
The isotopic exchange reaction is a common and well-established procedure for radioiodinating aryl iodides. acs.orgiaea.org This can be achieved by reacting the compound with a radioactive iodide salt, such as Na¹²⁵I, often at elevated temperatures. nih.gov The efficiency of this exchange can be significantly enhanced by the addition of catalysts, such as copper salts (e.g., CuCl₂ or CuSO₄), or by using oxidizing agents that generate a more reactive electrophilic iodine species (I⁺). acs.orgiaea.orglibretexts.org
Furthermore, advanced methods for radioiodination that could be adapted for this compound include transition-metal-mediated halogen exchange reactions. For example, nickel(0)-catalyzed methods have been shown to effectively exchange aryl bromides with radioiodine, and similar principles could be applied to aryl iodides. acs.org Another approach involves starting with a precursor molecule, such as the corresponding amino or boronic acid derivative of the benzo[d]isoxazol-3(2H)-one core, and introducing the radioiodine in a later synthetic step. rsc.orgresearchgate.net For instance, a one-pot diazotization of an amino precursor followed by iodination with a radioactive iodide source offers a mild and efficient route to the radiolabeled product. rsc.orgrsc.org
Tritium (³H) Labeling
Tritium labeling is another valuable strategy for radiolabeling this compound, particularly for DMPK studies where high specific activity is crucial. nih.gov Tritium can be incorporated into the molecule via hydrogen isotope exchange (HIE) reactions, where one or more hydrogen atoms on the aromatic ring are replaced with tritium. researchgate.netacs.org These reactions are typically catalyzed by transition metals such as iridium, ruthenium, or palladium. researchgate.netresearchgate.net The use of nanocatalysts has been shown to facilitate regio- and chemoselective labeling of various heterocyclic compounds under mild conditions. researchgate.net
For this compound, HIE reactions could introduce tritium onto the benzene ring of the benzisoxazolone core. The specific positions of labeling would depend on the catalyst and reaction conditions employed. This method is advantageous as it can often be performed on the final compound without altering its fundamental structure. nih.gov
Carbon-14 (¹⁴C) Labeling
Incorporating carbon-14 into the molecular skeleton of this compound provides a metabolically stable label, which is considered the gold standard for quantitative whole-body autoradiography and mass balance studies. wuxiapptec.comnih.gov Unlike isotopic exchange, ¹⁴C-labeling requires a multi-step chemical synthesis starting from a simple ¹⁴C-labeled precursor. nih.gov
Common starting materials for ¹⁴C-synthesis include barium [¹⁴C]carbonate (Ba¹⁴CO₃) and potassium [¹⁴C]cyanide (K¹⁴CN). wuxiapptec.comalmacgroup.com To label the benzisoxazolone core, a synthetic route would need to be designed to incorporate the ¹⁴C atom at a specific, stable position. For example, [¹⁴C]cyanide could be used in a palladium-catalyzed cyanation reaction to introduce a labeled nitrile group onto an aromatic precursor, which could then be elaborated into the final heterocyclic structure. researchgate.netnih.gov Alternatively, starting with ¹⁴CO₂, one could synthesize a key intermediate like a ¹⁴C-labeled anthranilic acid derivative, which would then be used to construct the benzo[d]isoxazol-3(2H)-one ring system. researchgate.net While synthetically more demanding, this approach provides a robustly labeled compound for in-depth metabolic profiling. wuxiapptec.com
The following table summarizes the potential isotopic labeling strategies for this compound.
| Isotope | Labeling Method | Precursor/Reagent | Key Features | Relevant Research Applications |
| ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I | Isotopic Exchange | Na¹²⁵I, Na¹²³I, etc. | Direct replacement of ¹²⁷I; structure remains unchanged. nih.goviaea.org | SPECT/PET imaging, in vitro binding assays, biodistribution studies. nih.gov |
| Halogen Exchange | Radioactive Iodide | Transition-metal catalyzed (e.g., Ni, Cu). acs.org | Imaging and therapeutic applications. acs.org | |
| ³H (Tritium) | Hydrogen Isotope Exchange (HIE) | Tritium (T₂) gas | Catalyzed by metals (e.g., Ir, Ru, Pd); high specific activity. nih.govresearchgate.net | Drug metabolism, pharmacokinetics (DMPK), receptor binding assays. nih.gov |
| ¹⁴C (Carbon-14) | Multi-step Synthesis | Ba¹⁴CO₃, K¹⁴CN | Metabolically stable label incorporated into the carbon skeleton. wuxiapptec.comnih.gov | Quantitative whole-body autoradiography (QWBA), mass balance studies. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-Iodobenzo[d]isoxazol-3(2H)-one, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Cyclization : React a substituted benzaldehyde derivative (e.g., 5-aminobenzo[d]isoxazol-3(2H)-one) with hydroxylamine under acidic conditions to form the isoxazolone core. Ethanol or dimethylformamide (DMF) are common solvents, with reflux temperatures (80–120°C) and reaction times of 6–12 hours .
Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. Catalysts like Lewis acids (e.g., FeCl₃) may enhance regioselectivity .
Critical Parameters :
- Solvent polarity (DMF improves solubility but may increase side reactions).
- Temperature control during iodination to avoid overhalogenation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for H adjacent to iodine) and carbons (δ 90–100 ppm for C-I). The isoxazolone carbonyl appears at δ 160–170 ppm in 13C NMR .
- Mass Spectrometry (MS) : Expect [M+H]+ peaks matching the molecular weight (C₇H₃INO₂ = 275.91 g/mol). High-resolution MS (HRMS) confirms elemental composition .
- Infrared Spectroscopy (IR) : Look for C=O stretching (~1700 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
Advanced Research Questions
Q. How should researchers approach contradictory data in halogenation efficiency when synthesizing this compound compared to its bromo or chloro analogs?
- Methodological Answer : Contradictions often arise from:
- Electronic Effects : Iodine’s larger atomic radius reduces electrophilic substitution rates compared to bromine or chlorine. Use kinetic studies (e.g., varying reaction time/temperature) to compare halogenation rates .
- Solvent Interactions : Polar aprotic solvents (e.g., DMF) stabilize iodination intermediates better than non-polar solvents. Conduct solvent screening with UV-Vis monitoring to track intermediate formation .
- Byproduct Analysis : Characterize side products (e.g., dihalogenated species) via LC-MS and adjust stoichiometry of iodine sources to minimize overreaction .
Q. What strategies are effective for optimizing the regioselectivity of iodination in the benzo[d]isoxazolone scaffold?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to direct iodination to the 5-position. Validate via comparative NMR of intermediates .
- Protecting Groups : Temporarily protect reactive sites (e.g., carbonyl groups) with trimethylsilyl chloride (TMSCl) before iodination, then deprotect under mild acidic conditions .
- Metal Catalysis : Use Pd(II) catalysts to enhance regioselectivity in cross-coupling reactions. For example, Pd(OAc)₂ with KI in DMF at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
